(2-Cyanopyridin-3-yl)methyl acetate
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Overview
Description
(2-Cyanopyridin-3-yl)methyl acetate is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is characterized by the presence of a cyanopyridine moiety attached to a methyl acetate group. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of (2-Cyanopyridin-3-yl)methyl acetate typically involves the reaction of 2-cyanopyridine with methyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
In industrial settings, the production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
(2-Cyanopyridin-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
(2-Cyanopyridin-3-yl)methyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyanopyridin-3-yl)methyl acetate involves its interaction with specific molecular targets. The cyanopyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of the research .
Comparison with Similar Compounds
(2-Cyanopyridin-3-yl)methyl acetate can be compared with other cyanopyridine derivatives, such as:
2-Cyanopyridine: A simpler compound with similar reactivity but lacking the acetate group.
3-Cyanopyridine: Another isomer with the cyano group at a different position, leading to different chemical properties.
Methyl 2-cyanoacetate: A related compound with a cyano group and an acetate group, but with different structural arrangement.
Properties
IUPAC Name |
(2-cyanopyridin-3-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)13-6-8-3-2-4-11-9(8)5-10/h2-4H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYCPJXTBOSFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563690 |
Source
|
Record name | (2-Cyanopyridin-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-36-9 |
Source
|
Record name | (2-Cyanopyridin-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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